5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H18N6O5 and its molecular weight is 434.412. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocycles, similar to the structure of the mentioned compound, have been synthesized and investigated for their biological activities. For example, a series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized through the 1,3-dipolar cycloaddition reaction. These compounds were studied for their in vitro anti-protozoal and cytotoxic activities, indicating their potential use in developing anti-protozoal and anti-cancer agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Activities
Another area of research involves investigating the antimicrobial activities of triazole derivatives. Some new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. These compounds showed varying degrees of effectiveness against test microorganisms, suggesting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Inhibitory Mechanism Against Caspase-3
Research on isatin 1,2,3-triazoles, which are structurally related to the compound , has revealed their potent inhibitory activity against caspase-3, a crucial enzyme in apoptosis. This highlights the potential therapeutic applications of triazole derivatives in diseases where apoptosis plays a key role (Jiang & Hansen, 2011).
Oxidation and Chemical Transformation
The oxidation and chemical transformation of similar heterocyclic compounds have been explored, providing valuable knowledge for synthetic chemistry applications. For instance, the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles using novel reagents under mild conditions has been studied, offering insights into the chemical behavior of such compounds (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5/c1-30-14-8-13(9-15(10-14)31-2)27-20(28)17-18(21(27)29)26(25-23-17)11-16-22-19(24-32-16)12-6-4-3-5-7-12/h3-10,17-18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSIYFGHEHLTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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